molecular formula C9H12ClNO2S B3750795 1-(4-chlorophenyl)-N-ethylmethanesulfonamide

1-(4-chlorophenyl)-N-ethylmethanesulfonamide

Cat. No. B3750795
M. Wt: 233.72 g/mol
InChI Key: SDPJJFQWVSSQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-ethylmethanesulfonamide, also known as CES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl amides and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-(4-chlorophenyl)-N-ethylmethanesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting the activity of carbonic anhydrase enzymes, 1-(4-chlorophenyl)-N-ethylmethanesulfonamide can potentially modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-ethylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the modulation of acid-base balance, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-chlorophenyl)-N-ethylmethanesulfonamide is its potent inhibition of carbonic anhydrase enzymes, which makes it a useful tool in studying the physiological processes that are modulated by these enzymes. However, its use is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for 1-(4-chlorophenyl)-N-ethylmethanesulfonamide research, including its use as a therapeutic agent for cancer, its potential as a treatment for neuropathic pain, and its potential as an anti-inflammatory agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective 1-(4-chlorophenyl)-N-ethylmethanesulfonamide analogs could lead to improved therapeutic efficacy and reduced toxicity.

Scientific Research Applications

1-(4-chlorophenyl)-N-ethylmethanesulfonamide has been used in various scientific research studies, including its potential as an anti-inflammatory agent, as a treatment for neuropathic pain, and as an inhibitor of carbonic anhydrase enzymes. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-chlorophenyl)-N-ethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPJJFQWVSSQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-ethylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.